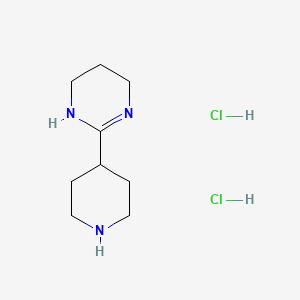

2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride

Description

Properties

Molecular Formula |

C9H19Cl2N3 |

|---|---|

Molecular Weight |

240.17 g/mol |

IUPAC Name |

2-piperidin-4-yl-1,4,5,6-tetrahydropyrimidine;dihydrochloride |

InChI |

InChI=1S/C9H17N3.2ClH/c1-4-11-9(12-5-1)8-2-6-10-7-3-8;;/h8,10H,1-7H2,(H,11,12);2*1H |

InChI Key |

ROSBRRDUBQDVBP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=NC1)C2CCNCC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Core Strategy

Representative Synthetic Procedure (Hypothetical Based on Analogous Methods)

| Step | Reagents and Conditions | Description | Expected Outcome |

|---|---|---|---|

| 1 | Pyrimidine derivative + reducing agent (e.g., catalytic hydrogenation) | Saturation of pyrimidine ring to tetrahydropyrimidine | Formation of 1,4,5,6-tetrahydropyrimidine core |

| 2 | Halogenated tetrahydropyrimidine + piperidine or tert-butyl piperidin-4-ylcarbamate + base (e.g., K2CO3) in DMF, 80-100 °C | Nucleophilic substitution to attach piperidin-4-yl group | Intermediate with piperidine substituent |

| 3 | Deprotection (if carbamate used) with trifluoroacetic acid (TFA) in dichloromethane | Removal of protecting groups | Free amine intermediate |

| 4 | Treatment with hydrochloric acid in solvent (e.g., ethanol) | Formation of dihydrochloride salt | Final product: 2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride |

This sequence aligns with known procedures for related compounds where carbamate-protected piperidine derivatives are coupled with heterocyclic intermediates, followed by deprotection and salt formation.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming ring saturation, substitution pattern, and proton environments.

Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the expected compound.

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, including amine and hydrochloride salt features.

Elemental Analysis: Confirms molecular formula, especially the presence of chlorine atoms from the dihydrochloride salt.

Chromatographic Purity Assessment: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to assess purity and detect side products.

Data Table: Predicted Molecular and Spectrometric Properties

Research Findings and Optimization Notes

The synthesis requires careful control of reaction parameters to prevent side reactions such as over-alkylation or ring degradation.

Use of protecting groups (e.g., tert-butyl carbamate) on piperidine nitrogen improves selectivity during coupling reactions and facilitates purification.

Catalysts such as indium(III) chloride have been shown in analogous heterocyclic syntheses to enhance reaction rates and yields, suggesting potential applicability here.

Deprotection steps using trifluoroacetic acid are efficient and commonly employed to liberate free amines from carbamate-protected intermediates, enabling subsequent salt formation.

Formation of the dihydrochloride salt improves compound handling by increasing solubility in aqueous media, which is beneficial for biological assays and formulation.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (PKB) and have shown promise in cancer therapy.

Piperazine derivatives: These compounds share structural similarities and are widely used in pharmaceuticals for their diverse biological activities.

Uniqueness

2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride is unique due to its specific combination of piperidine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyrimidine core substituted with a piperidine moiety. This structural arrangement contributes to its biological properties and potential therapeutic applications.

Biological Activity

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. A study evaluated various synthesized compounds for their in vitro antimicrobial activity using the tube dilution technique. Among the tested compounds, some showed significant activity comparable to standard antibiotics such as ciprofloxacin and fluconazole .

| Compound | Antimicrobial Activity |

|---|---|

| Compound 3 | Significant |

| Compound 8 | Significant |

| Compound 11 | Significant |

| Compound 12 | Significant |

Anticancer Activity

In addition to antimicrobial effects, tetrahydropyrimidine derivatives have been investigated for their anticancer potential. The MTT assay was employed to assess the cytotoxicity against cancer cell lines. One particular compound demonstrated good anticancer activity, although it was less potent than established chemotherapeutics like 5-fluorouracil .

Molecular Docking Studies

Molecular docking studies provide insights into the interaction of these compounds with biological macromolecules. For instance, compounds derived from 2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine were subjected to docking simulations using Schrodinger software. The results indicated that certain derivatives bound effectively to target proteins involved in cancer progression and microbial resistance mechanisms .

Case Studies

- Antimicrobial Efficacy : A study published in PubMed highlighted the synthesis and evaluation of new derivatives based on the tetrahydropyrimidine scaffold. The findings indicated that specific modifications enhanced antimicrobial activity against resistant strains of bacteria .

- Anticancer Potential : Another investigation focused on the anticancer properties of tetrahydropyrimidines against various cancer cell lines. The study revealed that certain analogs inhibited cell proliferation significantly, suggesting their potential as lead compounds for further development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclization reactions of piperidine derivatives with pyrimidine precursors under acidic conditions. For optimization, employ statistical Design of Experiments (DoE) to systematically vary parameters (temperature, pH, solvent ratios) and identify optimal conditions. Reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict intermediates and transition states, reducing trial-and-error approaches . Purification via recrystallization or chromatography ensures high purity, validated by analytical techniques like HPLC.

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers at -20°C under inert gas (e.g., nitrogen) to minimize hydrolysis or oxidation. Avoid prolonged exposure to moisture by using desiccants. Safety protocols include wearing nitrile gloves, lab coats, and eye protection during handling, as recommended for structurally similar piperidine derivatives .

Q. What analytical techniques are most effective for confirming structural integrity and purity post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) or ion chromatography for chloride content quantification. X-ray crystallography may resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can computational strategies predict interactions of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (using AutoDock or Schrödinger Suite) models ligand-receptor binding affinities. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations refine interaction energetics, while Molecular Dynamics (MD) simulations assess stability of complexes over time. Pair these with in vitro binding assays (e.g., surface plasmon resonance) to validate computational predictions .

Q. What experimental frameworks resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ion strength) or compound purity. Standardize protocols using reference compounds (e.g., PubChem bioassays) and replicate studies under controlled conditions. Meta-analyses of dose-response curves and statistical outlier detection (Grubbs’ test) identify inconsistent datasets. Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .

Q. How do structural modifications (e.g., fluorination or methylation) alter physicochemical properties and bioactivity?

- Methodological Answer : Fluorination at aromatic positions (e.g., para-fluorophenyl analogs) enhances metabolic stability and lipophilicity (logP), improving blood-brain barrier penetration. Methylation on the piperidine ring increases steric bulk, potentially altering receptor selectivity. Use Hammett substituent constants (σ) and Hansch analysis to correlate structural changes with activity trends .

Q. What methodologies optimize catalytic efficiency in reactions involving this compound as a synthetic intermediate?

- Methodological Answer : Screen transition-metal catalysts (e.g., Pd, Cu) for cross-coupling reactions using high-throughput robotic platforms. Apply kinetic isotope effects (KIE) studies to identify rate-limiting steps. Optimize turnover frequency (TOF) by tuning solvent polarity (e.g., DMF vs. THF) and ligand design (e.g., bipyridines for Pd-mediated couplings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.